molecular formula C22H13F6NO3 B10828053 ErSO

ErSO

Cat. No.: B10828053
M. Wt: 453.3 g/mol
InChI Key: ZFSRXAHDJSCEDS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ErSO is a small-molecule activator of the unfolded protein response (UPR) that has shown significant promise in the treatment of estrogen receptor alpha (ERα)-positive breast cancer. This compound has been developed to target drug-resistant cancers by inducing rapid and selective necrosis of ERα-positive breast cancer cell lines .

Preparation Methods

The synthesis of ErSO involves several steps, including the activation of the anticipatory unfolded protein response (a-UPR). The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed by researchers at the University of Illinois Urbana-Champaign in collaboration with Bayer AG . Industrial production methods for this compound are still under development as the compound progresses through pre-clinical and clinical trials.

Chemical Reactions Analysis

ErSO primarily undergoes reactions related to its activation of the unfolded protein response. The compound interacts with the estrogen receptor alpha in breast cancer cells, leading to the overactivation of the a-UPR pathway. This overactivation induces rapid cell death in ERα-positive cancer cells . The major products formed from these reactions are necrotic cancer cells, as this compound selectively targets and kills these cells without affecting normal tissues .

Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRXAHDJSCEDS-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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